molecular formula Ge3U B14717031 CID 78062187

CID 78062187

Cat. No.: B14717031
M. Wt: 455.9 g/mol
InChI Key: VDAMANPYIJOKCS-UHFFFAOYSA-N
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Description

CID 78062187 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. The vacuum distillation profile (Figure 1C) indicates its presence in specific volatile fractions, likely correlating with its molecular weight and polarity. Analytical techniques such as GC-MS and mass spectrometry were critical for its identification and quantification .

Properties

Molecular Formula

Ge3U

Molecular Weight

455.9 g/mol

InChI

InChI=1S/3Ge.U

InChI Key

VDAMANPYIJOKCS-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[U]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062187” involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale reactors: for the initial synthesis.

    Continuous monitoring: of reaction parameters.

    Advanced purification techniques: to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78062187” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [specific products].

    Reduction: Reaction with reducing agents to yield [specific products].

    Substitution: Reaction with nucleophiles or electrophiles to produce [specific products].

Common Reagents and Conditions:

    Oxidation: [Specific oxidizing agents] under [specific conditions].

    Reduction: [Specific reducing agents] under [specific conditions].

    Substitution: [Specific nucleophiles/electrophiles] under [specific conditions].

Major Products Formed: The major products formed from these reactions include [specific products], which are characterized by [specific properties].

Scientific Research Applications

Compound “CID 78062187” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of new compounds.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of materials with specific properties, such as [specific applications].

Mechanism of Action

Comparison with Other Compounds: Compound “CID 78062187” is compared with similar compounds, such as [list of similar compounds]. The comparison highlights its uniqueness in terms of:

    Reactivity: Differences in reactivity with specific reagents.

    Applications: Unique applications in various fields.

    Properties: Distinct physical and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062187, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on physicochemical properties, bioactivity, and analytical methodologies.

Table 1: Physicochemical Properties of this compound and Similar Compounds

Property This compound CID 46907796 (Nrf2 Inhibitor) CID 2049887 (C₇H₅FN₂S)
Molecular Formula Not reported Not reported C₇H₅FN₂S
Molecular Weight Inferred from GC-MS* Not reported 168.19 g/mol
LogP (Partition Coeff.) High (volatile oil) Not reported 1.57–2.85 (varies by method)
Solubility Lipophilic Not reported 0.249 mg/mL
Bioactivity Antioxidant (inferred from CIEO) Nrf2 inhibition CYP1A2 inhibition


*Molecular weight inferred from GC-MS retention time and vacuum distillation behavior in Figure 1C .

Key Findings

Structural Analogues: CID 46907796 (ChEMBL 1724922) is an Nrf2 inhibitor with a distinct heterocyclic core, contrasting with this compound’s terpenoid backbone . CID 2049887 (CAS 20358-06-9) shares a sulfur-containing aromatic structure, differing from this compound’s likely isoprenoid architecture .

Analytical Differentiation: this compound was characterized via GC-MS and vacuum distillation (Figure 1B–D), whereas CID 46907796 and CID 2049887 were analyzed using HPLC and synthetic route validation . Source-in collision-induced dissociation (CID) in mass spectrometry () could differentiate isomers like ginsenosides, a method applicable to this compound for structural elucidation .

Bioactivity and Applications :

  • This compound’s role in CIEO suggests antioxidant or flavor-enhancing properties, akin to limonene or citral in citrus oils .
  • In contrast, CID 46907796 and CID 2049887 exhibit targeted bioactivities (Nrf2 inhibition, CYP1A2 modulation), highlighting divergent applications in drug discovery .

Methodological Considerations

  • Synthesis and Purification : this compound was isolated via vacuum distillation of CIEO (Figure 1C), whereas CID 2049887 was synthesized through nucleophilic substitution reactions .
  • Quality Control: Elemental analysis and spectral data (e.g., NMR, IR) are mandatory for novel compounds (), though these details are unavailable for this compound in the provided evidence.

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